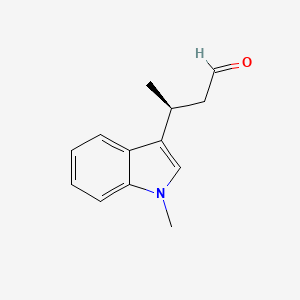

(3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butyraldehyde

Description

(3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butyraldehyde (CAS: 406920-65-8) is a chiral aldehyde derivative containing a 1-methylindole moiety. Its molecular formula is $ \text{C}{12}\text{H}{13}\text{NO} $, with an average molecular weight of 187.24 g/mol. The compound features a stereogenic center at the C3 position, conferring (S)-configuration, and a reactive aldehyde group that makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. It is commercially available under synonyms such as (S)-3-(1-methyl-1H-indol-3-yl)-butanal and (3S)-3-(1-methylindol-3-yl)butanal .

Properties

IUPAC Name |

3-(1-methylindol-3-yl)butanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-10(7-8-15)12-9-14(2)13-6-4-3-5-11(12)13/h3-6,8-10H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWWHYBHQFZHLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=O)C1=CN(C2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406920-65-8 | |

| Record name | (3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butyraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butyraldehyde typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the indole ring, which can be derived from various starting materials such as aniline or phenylhydrazine.

Formation of the Indole Ring: The indole ring is formed through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Substitution with Methyl Group: The indole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

Attachment of Butyraldehyde Group: The final step involves the attachment of the butyraldehyde group to the indole ring. This can be achieved through a Friedel-Crafts acylation reaction using butyryl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butyraldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine, and sulfonation with sulfuric acid.

Major Products Formed

Oxidation: (3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanoic acid.

Reduction: (3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol.

Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

(3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butyraldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butyraldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates (3S)-(+)-3-(1-methyl-1H-indol-3-yl)-1-butyraldehyde against structurally related indole derivatives, focusing on synthetic efficiency, functional group reactivity, and purity (Table 1).

Table 1: Comparative Analysis of Indole-Containing Compounds

Key Observations :

Synthetic Efficiency :

- The target aldehyde lacks reported yield data, but structurally related pyrrolidine-carboxylic acids (e.g., 14{6,5}) show yields ranging from 67% to 96% . The methyl ester derivative (±)-15{1,4} achieves the highest yield (96%) due to optimized coupling conditions involving phenyl isocyanate .

- Purity varies significantly: (±)-14{6,8} has only 36% purity, likely due to challenges in isolating pyridyl-substituted derivatives .

Functional Group Impact: The aldehyde group in the target compound is more reactive than the carboxylic acid or ester groups in analogs, making it suitable for nucleophilic additions or condensations. However, this reactivity may necessitate stringent storage conditions (e.g., inert atmosphere, low temperature) to prevent oxidation .

Stereochemical Considerations :

- The (S)-configuration of the target compound contrasts with racemic mixtures in analogs like (±)-14{6,5}–14{6,8}. Enantiopure synthesis (e.g., via chiral catalysts or resolution) is critical for applications requiring stereoselectivity, such as asymmetric catalysis .

Biological Activity

(3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butyraldehyde, with the CAS number 406920-65-8, is a chiral compound notable for its potential biological activities. This article explores its biological activity, synthesis, and implications in various fields, including medicinal chemistry and pharmacology.

- Molecular Formula : C13H15NO

- Molecular Weight : 201.26 g/mol

- Structure : The compound features an indole ring and an aldehyde functional group, contributing to its unique chemical reactivity and biological interactions.

Biological Activity

The biological activities of this compound have been studied in various contexts:

1. Anticancer Activity

- Research indicates that compounds with indole structures can exhibit significant anticancer properties. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis. Studies have shown that derivatives of indole can inhibit histone deacetylases (HDACs), which are implicated in cancer progression .

2. Neuroprotective Effects

- The compound's potential neuroprotective effects are linked to its ability to influence neurotransmitter systems. Indole derivatives have been associated with the modulation of serotonin receptors, which play a crucial role in mood regulation and neuroprotection .

3. Antimicrobial Properties

- There is emerging evidence suggesting that this compound may possess antimicrobial properties. Compounds containing indole rings have historically been investigated for their efficacy against various bacterial strains .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : Indole and butyraldehyde.

- Reaction Conditions : A chiral catalyst is often employed to ensure the formation of the desired enantiomer under inert atmospheric conditions.

- Purification Techniques : Common methods include column chromatography to isolate the pure compound.

Case Study 1: Anticancer Screening

A study investigated the effects of various indole derivatives on cancer cell lines. This compound was included in a panel screening against breast cancer cells, showing IC50 values comparable to known HDAC inhibitors, indicating potential as a therapeutic agent .

Case Study 2: Neuroprotective Mechanisms

In a neuropharmacological study, this compound was tested for its effects on neuronal survival under oxidative stress conditions. Results indicated that the compound significantly reduced neuronal apoptosis, suggesting its role as a neuroprotective agent .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Neuroprotective | HDAC inhibition, Serotonin modulation |

| (3R)-(−)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde | Moderate anticancer | Similar mechanisms as above |

| Other Indole Derivatives | Varies | Diverse mechanisms depending on structure |

Q & A

Q. What are the recommended synthetic routes for (3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butyraldehyde?

The synthesis typically involves constructing the indole core followed by introducing the aldehyde group. A validated approach includes:

- Indole formation : Use a modified Fischer indole synthesis or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach substituents to the indole ring .

- Aldehyde introduction : Protect the aldehyde as an acetal during synthesis to avoid side reactions. Deprotection under mild acidic conditions (e.g., HCl in THF/water) yields the free aldehyde .

- Stereochemical control : Asymmetric catalysis (e.g., chiral ligands in Pd-mediated couplings) ensures the (3S) configuration. Confirm enantiopurity via chiral HPLC or polarimetry .

Q. How can the stereochemical configuration of the compound be confirmed?

- X-ray crystallography : Resolve the crystal structure using programs like SHELXL (SHELX suite) for unambiguous stereochemical assignment .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to verify the (3S) configuration .

- NMR coupling constants : Analyze values in NOESY or ROESY spectra to infer spatial proximity of substituents .

Q. What spectroscopic methods are essential for characterizing this compound?

- H/C NMR : Identify indole protons (δ 7.0–7.5 ppm) and aldehyde protons (δ 9.5–10.5 ppm). Use DEPT-135 to distinguish CH/CH groups .

- FTIR : Confirm the aldehyde C=O stretch (~1720 cm) and indole N-H stretch (~3400 cm) .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight with <2 ppm error .

Q. What are the stability considerations during storage and handling?

- Aldehyde oxidation : Store under inert gas (N/Ar) at –20°C. Stabilize as a sodium bisulfite adduct to prevent oxidation to the carboxylic acid .

- Light sensitivity : Protect from UV exposure using amber glassware.

- Hygroscopicity : Use desiccants (e.g., silica gel) in storage containers to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods predict the compound's reactivity in catalytic processes?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the aldehyde group’s electrophilicity can guide cross-coupling strategies .

- Molecular docking : Simulate binding interactions with enzymes (e.g., kinases) to identify potential inhibitory sites. Compare with known inhibitors like SB-216763 (a bisindolylmaleimide) .

Q. What strategies mitigate racemization during synthesis?

Q. How to design assays to study its interaction with kinase enzymes?

- Kinase inhibition assays : Use a luminescent ADP-Glo™ assay to measure GSK-3β inhibition. Compare IC values with SB-216763 (IC = 34 nM) as a positive control .

- Cellular uptake studies : Employ fluorescent tagging (e.g., BODIPY) to track intracellular localization via confocal microscopy .

- β-catenin activation : Monitor Wnt pathway activation in HEK293T cells using luciferase reporters .

Q. How to resolve contradictions in biological activity data across studies?

- Purity validation : Use HPLC-MS to exclude impurities (e.g., isomers or degradation products) as confounding factors .

- Assay standardization : Control variables like cell passage number, serum batch, and incubation time.

- Mechanistic studies : Combine RNA sequencing and phosphoproteomics to identify off-target effects. For example, confirm selective GSK-3β inhibition via Western blot (reduced β-catenin phosphorylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.